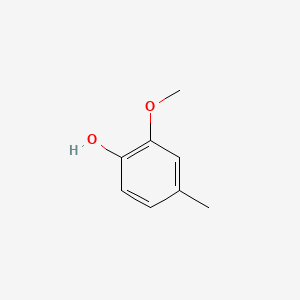

2-Methoxy-4-methylphenol

概要

説明

クレオソールは、無色から黄色がかった芳香族液体であり、クレオソートに含まれる成分の一つです。 フェノールと構造的に類似していますが、毒性が低い消毒剤とされています 。クレオソールの供給源としては、コールタールクレオソート、木クレオソートなどがあり、強い塩酸中で亜鉛粉末を用いてバニリンを還元することで得ることもできます(クレメンゼン還元)。 興味深いことに、クレオソールは緑色のバニラビーンズやテキーラにも含まれています .

2. 製法

a. 合成経路: クレオソールは、以下のような様々な方法で合成することができます。

クレメンゼン還元: 強い塩酸中で亜鉛粉末を用いてバニリンを還元することで、クレオソールが得られます。

その他の経路: 工業的に広く用いられている方法ではありませんが、グアヤコールや関連化合物などを用いた他の方法でも合成することができます。

b. 工業生産: クレオソールは、大規模に生産されることはありませんが、バニリンなどの他の化学物質の生産過程で副産物として得られます。

3. 化学反応の分析

クレオソールは、様々なタイプの反応を起こします。

ハロゲン化: ハロゲン化水素と反応してカテコールを生じます。

酸化/還元: 適切な条件下で酸化または還元することができます。

置換: フェノール類に特徴的な置換反応を示します。

一般的な試薬としては、ハロゲン(例:塩素)、強酸、還元剤などが挙げられます。生成される主な生成物は、具体的な反応条件によって異なります。

4. 科学研究における用途

クレオソールは、様々な分野で用途が見いだされています。

化学: 有機合成における試薬として使用されます。

生物学: 潜在的な生物活性の観点から研究されています。

医学: 抗菌作用と抗酸化作用の可能性が検討されています。

工業: 毒性に関する懸念から、工業的な用途は限られています。

準備方法

a. Synthetic Routes: Creosol can be synthesized through various methods, including:

Clemmensen Reduction: Reduction of vanillin using zinc powder in strong hydrochloric acid yields creosol.

Other Routes: Although not commonly used industrially, creosol can be synthesized via other methods involving guaiacol or related compounds.

b. Industrial Production: While creosol is not produced on a large scale, it can be obtained as a byproduct during the production of other chemicals, such as vanillin.

化学反応の分析

Creosol undergoes several types of reactions:

Halogenation: Reacts with hydrogen halides to give a catechol.

Oxidation/Reduction: Can be oxidized or reduced under appropriate conditions.

Substitution: Exhibits substitution reactions typical of phenolic compounds.

Common reagents include halogens (e.g., chlorine), strong acids, and reducing agents. The major products formed depend on the specific reaction conditions.

科学的研究の応用

Chemical Properties and Safety Profile

2-Methoxy-4-methylphenol (C8H10O2) is a phenolic compound characterized by its methoxy and methyl substituents. It exhibits antioxidant properties and has been evaluated for its safety profile in various studies. According to a safety assessment conducted by the Expert Panel for Fragrance Safety, it is not expected to exhibit significant genotoxicity or phototoxicity, with a No Expected Sensitization Induction Level (NESIL) of 110 μg/cm² for skin sensitization .

Pharmaceutical Applications

-

Antioxidant Activity :

- This compound has demonstrated significant antioxidant properties. Studies have shown that it can act as a potent inhibitor of cyclooxygenase-2 (COX-2), which is crucial in inflammation and cancer processes. Quantitative structure-activity relationship (QSAR) studies have highlighted its potential in developing anti-inflammatory drugs .

- Hepatoprotection :

- Anticancer Properties :

Cosmetic Applications

Due to its pleasant odor and antioxidant properties, this compound is widely used in the cosmetic industry as a fragrance component and preservative. Its safety profile supports its inclusion in personal care products, where it acts as a stabilizing agent against oxidative degradation.

Environmental Applications

- Biodegradability :

- Ecotoxicological Studies :

Data Summary Table

Case Studies

- Hepatoprotective Study :

- Anticancer Research :

作用機序

クレオソールがどのように作用するかについては、現在も研究が進められています。細胞標的との相互作用、特にフェノール構造に関連する相互作用が関係している可能性があります。

類似化合物との比較

クレオソールの独自性は、フェノール基とメトキシ基の組み合わせにあります。類似化合物としては、グアヤコール、バニリン、その他のアルキルフェノールなどがあります。

生物活性

2-Methoxy-4-methylphenol, also known as 4-methylguaiacol, is a phenolic compound that occurs naturally in various plants and is recognized for its diverse biological activities. This article explores its biological activity, including antioxidant properties, anti-inflammatory effects, and potential cytotoxicity, supported by relevant research findings and case studies.

- Chemical Formula : C₈H₁₀O₂

- CAS Number : 93-51-6

- Molecular Weight : 138.16 g/mol

This compound is a volatile compound found in black olives and roasted coffee beans, contributing to their flavor and aroma .

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have evaluated its ability to scavenge free radicals, particularly through the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Table 1: Antioxidant Activity of this compound

The compound showed an IC50 value of 40.5 µM in scavenging DPPH radicals, indicating moderate antioxidant activity compared to more potent compounds like curcumin .

2. Anti-inflammatory Activity

Research indicates that this compound functions as a COX-2 inhibitor, which is crucial for reducing inflammation. In vitro studies demonstrated its effectiveness in inhibiting lipopolysaccharide (LPS)-induced COX-2 expression in RAW 264.7 macrophages.

Table 2: COX-2 Inhibition by Various Compounds

The compound exhibited a COX-2 inhibition rate of approximately 45%, showcasing its potential as an anti-inflammatory agent .

3. Cytotoxicity

The cytotoxic effects of this compound were assessed using the MTT assay on human submandibular gland tumor cells (HSG). The results indicated varying degrees of cytotoxicity compared to other phenolic compounds.

Table 3: Cytotoxicity of Phenolic Compounds

With a CC50 value of approximately 40 µM, it is less cytotoxic than curcumin and dehydrodiisoeugenol, indicating a safer profile for potential therapeutic applications .

Case Studies and Applications

Several studies have highlighted the practical applications of this compound:

- Food Industry : Its antioxidant properties are utilized in preserving food quality and extending shelf life by preventing oxidative degradation.

- Cosmetic Formulations : Due to its antimicrobial and anti-inflammatory properties, it is included in skincare products aimed at reducing inflammation and promoting skin health .

- Pharmaceutical Research : The compound's potential as a COX-2 inhibitor positions it as a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects compared to traditional NSAIDs .

特性

IUPAC Name |

2-methoxy-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6-3-4-7(9)8(5-6)10-2/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PETRWTHZSKVLRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047105 | |

| Record name | 2-Methoxy-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless to yellowish liquid, sweet, spicy, slightly vanilla-like odour | |

| Record name | 2-Methoxy-4-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Methoxy-4-methylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/593/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

221.00 to 222.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methoxy-4-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble in water, miscible (in ethanol) | |

| Record name | 2-Methoxy-4-methylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/593/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.089-1.096 | |

| Record name | 2-Methoxy-4-methylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/593/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

93-51-6 | |

| Record name | 2-Methoxy-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Creosol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Creosol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-methoxy-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxy-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CREOSOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9GW1KZG6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methoxy-4-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

5.5 °C | |

| Record name | 2-Methoxy-4-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Methoxy-4-methylphenol?

A1: this compound has a molecular formula of C8H10O2 and a molecular weight of 138.16 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: Gas chromatography-mass spectrometry (GC-MS) is commonly employed to identify and quantify this compound in various matrices. []

Q3: Does the structure of this compound influence its antioxidant activity?

A3: Yes, the presence of the phenolic hydroxyl group and the methoxy group in this compound contributes to its antioxidant activity. [] Studies have shown that the number and position of hydroxyl groups, as well as the presence of specific substituents, significantly impact the radical scavenging ability of phenolic compounds. []

Q4: Are there other compounds with similar structures to this compound that exhibit synergistic effects?

A4: Yes, research has shown that compounds structurally similar to this compound, such as eugenol, isoeugenol, 2-methoxy-4-ethylphenol, and 2-methoxy-4-propylphenol, demonstrate synergistic effects in attracting male Bactrocera latifrons when combined with α-ionol. [] These findings suggest a potential role for this compound and its analogs in pest control strategies.

Q5: Can this compound be utilized as a starting material for the synthesis of other valuable compounds?

A5: Yes, this compound serves as a key precursor in the synthesis of butylated caffeic acid (BCA), a novel antioxidant. [] The synthesis involves a four-step reaction, including Friedel-Crafts alkylation, bromine oxidation, ether bond hydrolysis, and Knoevenagel condensation.

Q6: What is the role of this compound in lignin depolymerization?

A6: this compound is one of the identified products resulting from lignin depolymerization using iso-propylamine-based lead chloride perovskite nanomaterials as photocatalysts under UV light. [] GC-MS analysis revealed its presence alongside other monomeric functionalities like benzene, phenol, and catechol.

Q7: How does the stability of this compound change under different conditions?

A7: The stability of this compound is influenced by factors like temperature and pH. For instance, studies on the reaction of superoxide with phenoxyl-type radicals, including those derived from this compound, showed that the rate of dioxygen elimination from the resulting hydroperoxides increased with both pH and temperature. []

Q8: Are there any applications of this compound related to its material compatibility and stability?

A8: Research suggests potential applications for this compound as a component in anticorrosive, antioxidative, and environmentally friendly anti-rusting paint formulations. []

Q9: How is computational chemistry used to study this compound?

A9: Density functional theory (DFT) calculations have been employed to investigate the energy profiles and reaction pathways involved in the hydrodeoxygenation of vanillin, a compound structurally related to this compound. [] These calculations help elucidate the reaction mechanisms and the role of catalysts in such processes.

Q10: How do structural modifications of this compound affect its reactivity with hydroxyl radicals?

A10: Studies investigating the gas-phase reactions of hydroxyl radicals with methoxylated aromatic compounds, including this compound, have shown that the rate coefficients are influenced by the type, number, and position of substituents on the aromatic ring. [] The presence of the methoxy and methyl groups in this compound, as well as their positions relative to the phenolic hydroxyl group, contribute to its specific reactivity towards hydroxyl radicals.

Q11: Is there any research on the toxicity of this compound?

A11: While this compound possesses valuable properties, it's crucial to acknowledge potential toxicological concerns. Studies have explored the cytotoxic and apoptotic effects of eugenol-related compounds, including this compound, in HL-60 leukemia cells. [] Further research is needed to fully understand the safety profile of this compound and establish safe exposure limits for various applications.

Q12: Are there any studies on the biodegradability of this compound?

A13: While specific biodegradation studies on this compound might be limited, research suggests that some phenolic compounds, structurally similar to this compound, can be degraded by microorganisms. []

Q13: What analytical techniques are used to study this compound in whisky?

A14: Researchers employ techniques like Aroma Extract Dilution Analysis (AEDA) and Stable Isotope Dilution Assays (SIDA) coupled with GC/MS/O (Gas Chromatography/Mass Spectrometry/Olfactometry) to identify and quantify this compound in whisky, helping to characterize its contribution to the smoky aroma. [, ]

Q14: How is this compound analyzed in cocoa products?

A15: Gas chromatography, coupled with mass spectrometry, is employed to identify and quantify this compound in cocoa products. Multivariate statistical methods are then applied to the chromatographic data to differentiate cocoa masses based on geographical origin and roasting conditions. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。